N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative characterized by a 4-chloro-3-fluorophenyl group at the 6-amino position and a 2-methoxyethyl substituent at the N9 position (Figure 1). The chloro and fluoro groups on the aromatic ring enhance lipophilicity and metabolic stability, while the methoxyethyl chain improves solubility compared to purely alkyl substituents.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN5O/c1-22-5-4-21-8-19-12-13(17-7-18-14(12)21)20-9-2-3-10(15)11(16)6-9/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDOVPIRKZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article presents an overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a purine base structure with a 4-chloro-3-fluorophenyl group and a 2-methoxyethyl side chain. These modifications may enhance its biological activity and specificity, making it a candidate for further medicinal chemistry applications. The chemical formula is with a molecular weight of approximately 291.71 g/mol .
While specific mechanisms of action for this compound are not fully elucidated, it is known to act as an inhibitor of certain kinases involved in cellular signaling pathways. The presence of the amino group on the purine ring allows for nucleophilic substitutions, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, contributing to its reactivity and potential therapeutic effects .
Kinase Inhibition
The compound has demonstrated significant biological activity as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival. This activity suggests potential applications in treating various cancers and inflammatory diseases. The structural characteristics of this compound may enhance its selectivity and potency against particular kinase targets compared to other purine derivatives .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound possesses unique features that may improve its efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(4-chlorophenyl)-9H-purin-6-amine | Fluorine substitution on phenyl group | Kinase inhibition |
| N-(3-Fluorophenyl)-9H-purin-6-amine | Different phenyl substitution | Potential anticancer activity |
| N-(2-Methoxyphenyl)-9H-purin-6-amine | Methoxy group on phenyl | Varying kinase inhibition |
This table illustrates how the specific combination of chloro and fluoro substituents in this compound may lead to enhanced selectivity and reduced side effects compared to other derivatives .
Case Studies
Research studies have focused on the compound's inhibitory effects on various kinases. For instance, in vitro assays have shown that this compound can effectively inhibit the growth of cancer cell lines by targeting key signaling pathways associated with tumor growth. Specific studies have demonstrated that concentrations as low as 50 µM can lead to significant reductions in cell viability, indicating its potential as an effective therapeutic agent .
Comparison with Similar Compounds
Key Analogs :
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine ():
- Structure : N9: 3-chloro-4-fluorophenyl; C2: Cl; C6: NH2.
- Activity : Exhibits antifungal activity superior to abacavir, attributed to the electron-withdrawing chloro and fluoro groups enhancing target binding .
- Comparison : The target compound’s 4-chloro-3-fluorophenyl group is a positional isomer, which may alter steric interactions with fungal enzymes.
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (): Structure: N9: ethyl; C2: Cl; C6: 3-chlorophenyl. Activity: Targets trypanosomal cysteine proteases (e.g., cruzain, IC50 ~0.15 µM). The ethyl group at N9 balances lipophilicity and metabolic stability . Comparison: The target’s 2-methoxyethyl group may improve solubility while maintaining protease affinity.
Molecular Weight and Solubility :
Pharmacological and Structural Insights
Enzyme Inhibition and Binding
- Kinase and Protease Targets :
- The chloro and fluoro groups in the target compound likely enhance π-π stacking and hydrophobic interactions with kinase ATP-binding pockets (e.g., ABL1, IC50 ~15.8 nM for analog in ).
- The methoxyethyl chain may occupy solvent-exposed regions, reducing off-target effects compared to bulkier arylalkyl groups .
Antifungal and Antimicrobial Potential
- highlights the role of dihalogenated phenyl groups in improving antifungal activity. The target’s 4-Cl-3-F substitution may synergize with methoxyethyl to disrupt fungal membrane synthesis or ergosterol pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
